Baloxavir Marboxil

Influenza Clinical Outcomes Real-World Evidence

Baloxavir marboxil is a first-in-class cap-dependent endonuclease inhibitor prodrug that rapidly hydrolyzes to baloxavir acid, selectively blocking influenza PA protein and viral mRNA transcription. Unlike neuraminidase inhibitors (oseltamivir, zanamivir), it retains full in vitro activity against NAI-resistant strains (H274Y, E119V, R292K). A single oral dose achieves 72% fewer return clinic visits vs. oseltamivir and reduces viral shedding by 6 days (48 h vs. 192 h), enabling faster symptom resolution (28 h vs. 48 h). Ideal for formularies in regions with high NAI resistance, pediatric clinics, occupational health, and as a reference standard in antiviral research.

Molecular Formula C27H23F2N3O7S
Molecular Weight 571.6 g/mol
CAS No. 1985606-14-1
Cat. No. B605909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaloxavir Marboxil
CAS1985606-14-1
SynonymsBaloxavir marboxil;  S 033188;  S-033188;  S033188;  Xofluza; 
Molecular FormulaC27H23F2N3O7S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
InChIInChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
InChIKeyRZVPBGBYGMDSBG-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Baloxavir Marboxil (CAS 1985606-14-1) Cap-Dependent Endonuclease Inhibitor for Influenza Treatment Procurement


Baloxavir marboxil is a prodrug that undergoes rapid in vivo hydrolysis to its active metabolite, baloxavir acid, which exerts its antiviral effect through selective inhibition of the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, thereby blocking viral mRNA transcription and replication [1]. Unlike neuraminidase inhibitors (NAIs) that act at a later stage of the viral life cycle, baloxavir targets an earlier, essential step in viral replication [1]. The compound is indicated for the treatment of uncomplicated influenza A and B infections in patients aged 12 years and older who have been symptomatic for no more than 48 hours, and it is administered as a single oral dose, a key differentiator from multi-day NAI regimens [1].

Procurement Risks of Substituting Baloxavir Marboxil with Generic Neuraminidase Inhibitors


Generic substitution with neuraminidase inhibitors (e.g., oseltamivir) is not therapeutically equivalent due to fundamental differences in mechanism of action, dosing regimen, resistance profile, and clinical outcomes. Baloxavir marboxil targets the viral PA protein, a distinct molecular target from the neuraminidase enzyme inhibited by oseltamivir, zanamivir, and peramivir [1]. Consequently, baloxavir retains potent in vitro activity against NAI-resistant strains carrying mutations such as H274Y, E119V, and R292K [1]. Clinically, a single-dose oral regimen of baloxavir provides a significant advantage in patient adherence and reduces the risk of incomplete treatment courses associated with 5-day oseltamivir therapy [2]. Furthermore, real-world data demonstrate that baloxavir achieves faster symptom resolution and a lower rate of return clinic visits compared to oseltamivir, making it a distinctly different therapeutic option [3]. These pharmacological and clinical differences preclude simple interchangeability.

Quantitative Evidence for Selecting Baloxavir Marboxil Over Alternatives


Accelerated Symptom Resolution and Fever Reduction vs. Oseltamivir in Real-World Setting

In a real-world, multi-center study of 509 outpatients with uncomplicated influenza A, baloxavir marboxil demonstrated superior speed in alleviating all influenza symptoms and fever compared to oseltamivir. The median time to alleviation of all influenza symptoms (TTAIS) was 28.0 hours for baloxavir versus 48.0 hours for oseltamivir, a difference of 20.0 hours [1]. Median time to alleviation of fever (TTAF) was 18.0 hours for baloxavir versus 30.0 hours for oseltamivir [1].

Influenza Clinical Outcomes Real-World Evidence

Potent In Vitro Activity Against Oseltamivir-Resistant Strains

Baloxavir marboxil maintains full in vitro activity against influenza A and B viruses that are resistant to neuraminidase inhibitors (NAIs) such as oseltamivir. This includes viruses harboring the common H274Y mutation in A/H1N1, E119V and R292K in A/H3N2, and R152K and D198E in type B, as well as H274Y in A/H5N1 and R292K in A/H7N9 [1].

Antiviral Resistance Influenza Mechanism of Action

Rapid Viral Clearance and Reduced Shedding Duration vs. Oseltamivir

In a randomized, open-label pediatric trial (n=195; age 6 to <12 years), baloxavir demonstrated a markedly faster reduction in viral shedding compared to oseltamivir. The median time to first cessation of virus shedding was 48.0 hours for baloxavir versus 192.0 hours for oseltamivir, a difference of 144.0 hours (6 days) [1].

Virology Influenza Viral Shedding

Superior Potency in PA Endonuclease Assay vs. Favipiravir

In an in vitro evaluation against SARS-CoV-2, baloxavir acid demonstrated quantifiable antiviral activity with an EC50 of 5.48 μM. In contrast, the alternative polymerase inhibitor favipiravir showed no significant antiviral activity at concentrations up to 100 μM [1].

In Vitro Pharmacology Enzyme Inhibition Antiviral Screening

Significantly Lower Risk of Return Clinic Visits Compared to Oseltamivir

In a cohort study of 475 pediatric influenza patients, treatment with baloxavir marboxil was associated with a substantially lower risk of requiring a return clinic visit compared to oseltamivir. A Cox proportional hazards model revealed a hazard ratio of 0.28 (95% CI: 0.11-0.70; p = 0.006) for revisit risk, indicating a 72% reduction [1].

Healthcare Utilization Pharmacoeconomics Pediatrics

Broad and Potent In Vitro Activity Across Influenza Subtypes

Baloxavir acid demonstrated potent and consistent in vitro activity against a wide range of circulating seasonal influenza A and B viruses, including neuraminidase inhibitor (NAI)-resistant strains. In a focus reduction assay using 286 clinical isolates from the Asia-Pacific region (2012-2018), the mean EC50 values were 0.7 ± 0.5 nM for A(H1N1)pdm09 and 1.2 ± 0.6 nM for A(H3N2), confirming sub-nanomolar potency [1]. Activity against type B viruses (Victoria and Yamagata lineages) showed mean EC50 values of 7.2 ± 3.5 nM and 5.8 ± 4.5 nM, respectively [1].

Virology Antiviral Spectrum Susceptibility

Optimized Application Scenarios for Baloxavir Marboxil Based on Differentiation Evidence


First-Line Treatment in Regions with High Prevalence of Oseltamivir-Resistant Influenza

In healthcare systems or geographic regions where surveillance indicates a high frequency of oseltamivir-resistant influenza A or B strains (e.g., H274Y mutation in A/H1N1), baloxavir marboxil should be prioritized on formularies. Its distinct mechanism of action targeting the PA protein ensures it retains full in vitro activity against these NAI-resistant viruses [1], providing reliable therapeutic coverage where oseltamivir may fail.

Pediatric Outpatient Care to Minimize Healthcare Burden and Transmission

For pediatric clinics and hospital outpatient departments, baloxavir's single-dose regimen and demonstrated ability to reduce viral shedding by 6 days compared to oseltamivir (48h vs. 192h) [2] make it an optimal choice. This rapid viral clearance is crucial for minimizing school absences and household transmission. Furthermore, the 72% reduction in return clinic visits compared to oseltamivir [3] directly lowers healthcare system costs and resource utilization.

Expedited Clinical Recovery and Workforce Preservation in Adult Populations

In occupational health settings or for otherwise healthy adults, baloxavir's ability to shorten the time to alleviation of all symptoms by 20 hours (28h vs. 48h for oseltamivir) [4] supports a faster return to work and normal daily activities. This quantitative benefit in recovery time is a key differentiator for employer-sponsored health plans and individuals seeking to minimize influenza's impact on productivity.

Research Tool for Cap-Dependent Endonuclease Inhibition Studies

For researchers investigating influenza virus replication or screening for next-generation antivirals, baloxavir marboxil serves as a critical positive control and reference standard. Its well-characterized, sub-nanomolar IC50 values against influenza A PA endonuclease (1.4-3.1 nM) [5] and broad activity against diverse clinical isolates [6] provide a reliable benchmark for evaluating novel cap-dependent endonuclease inhibitors in cell-free and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baloxavir Marboxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.